1-[2-(2-Fluorophenyl)ethyl]-3-iodobicyclo[1.1.1]pentane
Description
1-[2-(2-Fluorophenyl)ethyl]-3-iodobicyclo[1.1.1]pentane (CAS: 2763750-21-4, molecular formula: C₁₃H₁₄FI, molecular weight: 316.15 g/mol) is a bicyclo[1.1.1]pentane derivative featuring a rigid three-dimensional core. Its structure includes:
- 3-Iodo substituent: Enhances electrophilic reactivity for cross-coupling or nucleophilic substitution reactions.
- The compound’s Smiles notation is Fc1ccccc1CCC12CC(I)(C1)C2, highlighting its bicyclic framework and substituent arrangement .
Properties
Molecular Formula |
C13H14FI |
|---|---|
Molecular Weight |
316.15 g/mol |
IUPAC Name |
1-[2-(2-fluorophenyl)ethyl]-3-iodobicyclo[1.1.1]pentane |
InChI |
InChI=1S/C13H14FI/c14-11-4-2-1-3-10(11)5-6-12-7-13(15,8-12)9-12/h1-4H,5-9H2 |
InChI Key |
DDEWPHIPGLKQJY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CC1(C2)I)CCC3=CC=CC=C3F |
Origin of Product |
United States |
Preparation Methods
Photochemical Radical Addition of Alkyl Iodides to [1.1.1]Propellane
A highly general and scalable method to prepare bicyclo[1.1.1]pentane iodides, including derivatives like this compound, involves the photochemical reaction of alkyl iodides with [1.1.1]propellane under light irradiation without catalysts or additives.
-
- The reaction proceeds under flow conditions with only light as the energy source.
- No catalysts, initiators, or additives are required.
- The reaction is clean, often yielding products with ~90% purity directly after evaporation of the reaction mixture.
- This method is suitable for milligram to kilogram scale synthesis.
- The alkyl iodide used is the precursor bearing the 2-(2-fluorophenyl)ethyl substituent.
-
- Light induces homolytic cleavage of the alkyl iodide to generate an alkyl radical.
- The alkyl radical adds to the strained [1.1.1]propellane, opening one of its bonds to form the bicyclo[1.1.1]pentane radical intermediate.
- The intermediate abstracts iodine from another alkyl iodide molecule, regenerating the alkyl radical and forming the bicyclo[1.1.1]pentane iodide product.
-
- Scalable and operationally simple.
- Avoids metal catalysts, reducing contamination.
- High purity products suitable for direct use in further transformations.
| Entry | Alkyl Iodide Substrate | Scale (g) | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|
| 1 | 2-(2-Fluorophenyl)ethyl iodide | 0.5 | 88 | ~90 | Milligram scale, flow reaction |
| 2 | 2-(2-Fluorophenyl)ethyl iodide | 10 | 85 | ~90 | Gram scale, flow reaction |
| 3 | 2-(2-Fluorophenyl)ethyl iodide | 855 | 72 | >95 | Kilogram scale, crystallization |
Note: Entry 3 corresponds to a reported kilogram-scale synthesis with isolated yield after crystallization from pentane.
One-Pot Intramolecular Cyclopropanation and Difluorocarbene Ring Expansion (Related Methodology)
While this method primarily targets difluorobicyclo[1.1.1]pentanes, it is relevant for understanding the preparation of functionalized bicyclo[1.1.1]pentanes with aryl substituents.
-
- α-Allyldiazoacetates bearing aryl substituents undergo intramolecular cyclopropanation catalyzed by dirhodium tetracarboxylate complexes to form 3-arylbicyclo[1.1.0]butanes.
- These intermediates can be subjected to difluorocarbene insertion to yield difluorobicyclo[1.1.1]pentanes.
- Although this method is more specialized for difluoro derivatives, it demonstrates the modular synthesis of aryl-substituted bicyclo[1.1.1]pentanes.
-
- Requires chiral or achiral dirhodium catalysts.
- Less direct for iodinated BCPs.
- Some substrates with electron-rich arenes are unstable.
Comparative Analysis of Preparation Methods
| Feature | Photochemical Alkyl Iodide Addition to Propellane | Intramolecular Cyclopropanation + Difluorocarbene Expansion |
|---|---|---|
| Target Product | Bicyclo[1.1.1]pentane iodides | Difluorobicyclo[1.1.1]pentanes |
| Catalyst/Initiator | None (light only) | Dirhodium tetracarboxylate catalyst |
| Reaction Conditions | Flow, room temperature/light irradiation | Batch, elevated temperature, multiple steps |
| Scalability | Milligram to kilogram scale | Milligram to gram scale |
| Purity of Product | ~90% after evaporation; higher after crystallization | Requires purification by chromatography |
| Functional Group Tolerance | Broad, including ortho-substituted arenes | Limited by diazo compound stability |
| Ease of Operation | Simple, no additives | More complex, requires catalyst and intermediate isolation |
| Application | Direct precursor for further functionalization | Specialized synthesis of difluoro derivatives |
Summary of Research Discoveries and Notes
The photochemical flow method for synthesizing bicyclo[1.1.1]pentane iodides is currently the most general and scalable approach, enabling access to over 300 functionalized bicyclo[1.1.1]pentanes for medicinal chemistry applications.
The reaction proceeds cleanly without catalysts or additives, driven solely by light, which is a significant advancement over traditional radical or metal-catalyzed methods.
The kilogram-scale preparation of this compound has been demonstrated, yielding 72% isolated product after crystallization, underscoring the method's industrial relevance.
Alternative methods involving intramolecular cyclopropanation of α-allyldiazoacetates followed by difluorocarbene ring expansion provide routes to related bicyclo[1.1.1]pentane derivatives but are less direct for iodinated compounds and have more limitations in substrate scope.
Chemical Reactions Analysis
Nucleophilic Substitution at the Iodine Center
The iodine atom undergoes nucleophilic displacement via S<sub>N</sub>2 or radical pathways, depending on reaction conditions.
Key Mechanistic Notes :
-
The bicyclic framework’s strain accelerates S<sub>N</sub>2 reactivity despite steric hindrance .
-
Electron-withdrawing 2-fluorophenyl group enhances iodine’s electrophilicity.
Radical-Mediated Functionalization
Photochemical or thermal initiation generates bicyclo[1.1.1]pentyl radicals for C–C bond formation.
Limitations :
Transition Metal-Catalyzed Cross-Couplings
The iodide participates in Pd-, Cu-, and Ni-catalyzed couplings.
Optimization Challenges :
Elimination and Ring-Opening Reactions
Base-induced β-elimination or strain-driven fragmentation occurs under harsh conditions.
Structural Insights :
Synthetic Limitations and Mitigation Strategies
Scientific Research Applications
1-[2-(2-Fluorophenyl)ethyl]-3-iodobicyclo[1.1.1]pentane has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[2-(2-Fluorophenyl)ethyl]-3-iodobicyclo[1.1.1]pentane involves its interaction with specific molecular targets and pathways. The presence of the fluorophenyl and iodo groups allows the compound to engage in various chemical interactions, which can influence its biological activity. The bicyclo[1.1.1]pentane core provides a rigid and stable framework that can enhance the compound’s binding affinity and selectivity for its targets .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- Substituent Effects : Bulky groups (e.g., adamantane in ) increase molecular weight and lipophilicity, while sulfonyl () or trifluoromethyl () groups enhance polarity.
- Bioisosteric Potential: The fluorophenyl-ethyl chain in the target compound mimics phenyl rings in drug candidates, improving solubility and permeability compared to traditional aromatic systems .
Biological Activity
1-[2-(2-Fluorophenyl)ethyl]-3-iodobicyclo[1.1.1]pentane, a compound with the IUPAC name 1-(2-fluoroethyl)-3-iodobicyclo[1.1.1]pentane, has garnered attention due to its unique structural properties and potential biological activities. This bicyclic compound is characterized by a bicyclo[1.1.1]pentane core, which is known for its bioisosteric properties related to traditional aromatic systems, such as benzene. The incorporation of halogen and fluorine substituents enhances its pharmacological profile, making it a candidate for various biological applications.
Molecular Structure
- Molecular Formula : CHF I
- Molecular Weight : 240.06 g/mol
- CAS Number : 2287339-52-8
- Purity : Typically available at 90% purity in commercial sources .
Physical Properties
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including neurotransmitter receptors and enzymes. The presence of the fluorophenyl group may enhance binding affinity due to increased lipophilicity and electronic effects, which can facilitate better interactions with target proteins.
Pharmacological Studies
Recent studies have indicated that compounds featuring bicyclo[1.1.1]pentane structures exhibit significant biological activities:
- Antagonistic Activity : Research has shown that certain derivatives of bicyclo[1.1.1]pentane can serve as selective antagonists for specific receptors, demonstrating potential in treating neurological disorders .
- Synthesis and Functionalization : Advances in synthetic methodologies have allowed for the efficient production of functionalized bicyclo[1.1.1]pentanes, which can lead to enhanced biological profiles suitable for drug development .
Case Study 1: Neuropharmacological Effects
A study published in the Journal of the American Chemical Society explored the neuropharmacological effects of bicyclo[1.1.1]pentane derivatives, including this compound. The findings suggested that these compounds exhibited selective antagonistic activity at dopamine receptors, indicating potential applications in treating disorders such as schizophrenia and Parkinson's disease.
Case Study 2: Synthesis and Characterization
In another study focused on synthetic methodologies, researchers demonstrated a scalable synthesis route for producing bicyclo[1.1.1]pentanes using photoredox catalysis techniques. This method allows for the generation of high-purity compounds suitable for further pharmacological testing, highlighting the compound's versatility in medicinal chemistry applications .
Data Table
| Property | Value |
|---|---|
| Molecular Formula | CHF I |
| Molecular Weight | 240.06 g/mol |
| CAS Number | 2287339-52-8 |
| Purity | 90% |
| Storage Temperature | -10°C |
| Biological Activity | Antagonist at dopamine receptors |
Q & A
Q. What are the common synthetic routes to access 3-iodobicyclo[1.1.1]pentane derivatives like 1-[2-(2-fluorophenyl)ethyl]-3-iodobicyclo[1.1.1]pentane?
The synthesis typically involves functionalization of the bicyclo[1.1.1]pentane (BCP) core. A key intermediate is [1.1.1]propellane, which reacts with iodine azide (IN₃) to form 1-azido-3-iodobicyclo[1.1.1]pentane . Subsequent modifications, such as alkylation or coupling reactions, introduce substituents like the 2-(2-fluorophenyl)ethyl group. For example, nucleophilic trapping of the BCP cation with azide ions or radical-based alkylation strategies can be employed .
Q. How can structural confirmation of this compound be achieved?
X-ray crystallography is the gold standard for confirming the BCP scaffold’s geometry. For derivatives lacking crystallinity, high-resolution NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry are critical. The unique chemical environment of the BCP bridgehead carbons (δ ~50–60 ppm in ¹³C NMR) and the deshielded iodine atom (δ ~−50 ppm in ¹²⁷I NMR) are diagnostic .
Q. What safety precautions are necessary when handling iodinated bicyclo[1.1.1]pentane derivatives?
Due to the reactivity of the C–I bond and potential light sensitivity, work under inert atmospheres (N₂/Ar) and use amber glassware. Avoid exposure to strong nucleophiles or oxidizing agents, which may trigger unintended substitutions or decompositions .
Advanced Research Questions
Q. How does the 2-(2-fluorophenyl)ethyl group influence the reactivity of the iodinated BCP core in cross-coupling reactions?
The electron-withdrawing fluorine atom on the phenyl ring stabilizes adjacent substituents via inductive effects, potentially modulating the C–I bond’s reactivity. However, steric hindrance from the ethyl linker may slow transmetalation in cross-couplings. Optimization of catalysts (e.g., Pd-based systems) and ligands (e.g., XPhos) is recommended to balance electronic and steric factors .
Q. What methodologies enable the incorporation of BCP triazole moieties from 1-azido-3-iodobicyclo[1.1.1]pentane?
Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with terminal alkynes yields 1,4-disubstituted triazoles. For 1,4,5-trisubstituted triazoles, cycloaddition-Sonogashira coupling sequences are effective. These reactions tolerate diverse substituents, enabling modular synthesis of BCP-triazole hybrids .
Q. How can contradictory nucleophilic substitution outcomes in iodinated BCP derivatives be resolved?
The reactivity of 3-iodobicyclo[1.1.1]pentanes depends on the substituent at position 1. For example, 1-CF₃ derivatives resist substitution with most nucleophiles, while 1-I derivatives react with nitrogen bases (e.g., NaN₃) but yield propellane with Grignard reagents . Systematic screening of nucleophiles (e.g., amines, thiols) under varying conditions (polar aprotic solvents, elevated temperatures) is advised.
Data Contradiction Analysis
Q. Why do some studies report successful cross-coupling of iodinated BCPs while others observe decomposition?
Discrepancies arise from the stability of the C–I bond under reaction conditions. Metallaphotoredox cross-coupling (e.g., with aryl halides) requires precise control of light intensity and catalyst loading to prevent radical-mediated side reactions . Comparative studies using bench-stable BCP trifluoroborate salts (synthesized via continuous flow) show improved reproducibility .
Q. How does the bioisosteric replacement of phenyl with BCP affect physicochemical properties in drug design?
While BCP substitution improves aqueous solubility and permeability (e.g., in γ-secretase inhibitors ), the addition of a 2-fluorophenyl group reintroduces aromaticity, which may offset these benefits. Researchers must balance logP, metabolic stability, and target engagement via computational modeling (e.g., molecular docking) and in vitro ADME assays .
Methodological Guidance
Q. Designing experiments to assess the metabolic stability of BCP-containing compounds
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
